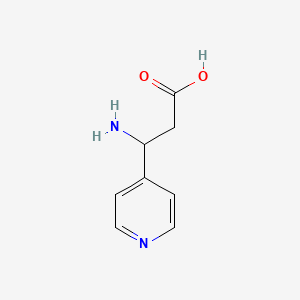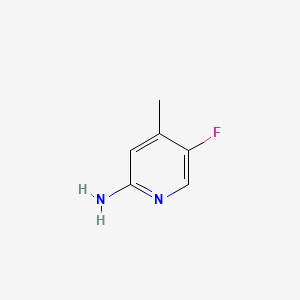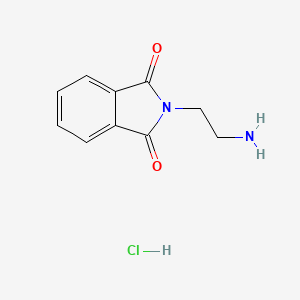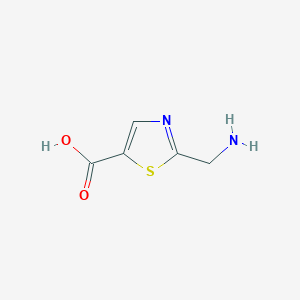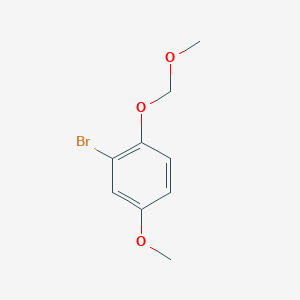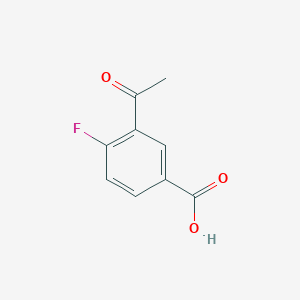
(4-Butoxy-2,6-difluorophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “(4-Butoxy-2,6-difluorophenyl)methanol” is represented by the InChI code1S/C11H14F2O2/c1-2-3-4-15-8-5-10(12)9(7-14)11(13)6-8/h5-6,14H,2-4,7H2,1H3 . This indicates that it has a complex structure, which contributes to its versatility in various applications. Physical And Chemical Properties Analysis
“(4-Butoxy-2,6-difluorophenyl)methanol” has a molecular weight of 216.225 . Its density is approximately 1.2±0.1 g/cm3 . The boiling point is 267.3±35.0 °C at 760 mmHg . The flash point is 129.4±22.5 °C .Wissenschaftliche Forschungsanwendungen
Antioxidant Potential Studies
Research has explored the antioxidant potential of various solvent fractions, including butanol, derived from certain plants. For example, a study on Monotheca buxifolia fruit fractions found that the butanol fraction displayed significant antioxidant activity, as well as high amounts of phenolics and flavonoids (Jan et al., 2013). This suggests potential applications of butanol-related compounds in antioxidant research.
Enzyme-Catalyzed Reactions
Enzyme-catalyzed reactions using compounds structurally similar to (4-Butoxy-2,6-difluorophenyl)methanol have been studied. For instance, Rhizopus sp. lipase was utilized for enantioselective transesterification reactions involving 2,2-diphenyl-1,3-dioxolane-4-methanol, highlighting the potential of similar compounds in stereo-selective synthesis processes (Miyazawa et al., 1999).
Antimicrobial Activity
Compounds with structural similarities to (4-Butoxy-2,6-difluorophenyl)methanol have demonstrated antimicrobial properties. A study on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives showed good antimicrobial activity against certain bacterial and fungal strains (Mallesha & Mohana, 2014). This indicates the potential application of (4-Butoxy-2,6-difluorophenyl)methanol in developing new antimicrobial agents.
Bioproduction of Chemicals
In the field of bioproduction, research has been conducted on methanol-utilizing strains of Escherichia coli, which can potentially utilize methanol as a carbon source for the production of various chemicals (Chen et al., 2018). This research opens up possibilities for using methanol and related compounds in microbial production systems.
Molecular Structure Studies
Structural analysis of various compounds, including those with difluorophenyl groups, has been carried out to understand their molecular interactions and potential applications. For instance, the structure of posaconazole and its solvates with methanol was determined to understand hydrogen bonding interactions, with the difluorophenyl group serving as a hydrogen bond donor (McQuiston, Mucalo, & Saunders, 2019). Such studies are crucial for understanding the chemical properties and potential applications of (4-Butoxy-2,6-difluorophenyl)methanol.
Eigenschaften
IUPAC Name |
(4-butoxy-2,6-difluorophenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c1-2-3-4-15-8-5-10(12)9(7-14)11(13)6-8/h5-6,14H,2-4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQDJUWNPGRGJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C(=C1)F)CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1291591.png)


